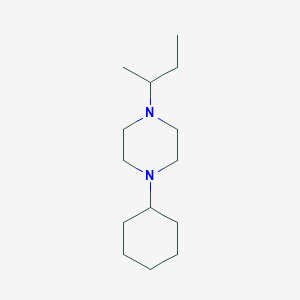

1-(Butan-2-yl)-4-cyclohexylpiperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H28N2 |

|---|---|

Molecular Weight |

224.39 g/mol |

IUPAC Name |

1-butan-2-yl-4-cyclohexylpiperazine |

InChI |

InChI=1S/C14H28N2/c1-3-13(2)15-9-11-16(12-10-15)14-7-5-4-6-8-14/h13-14H,3-12H2,1-2H3 |

InChI Key |

WNFAXYCQJBSZMK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)C2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Butan 2 Yl 4 Cyclohexylpiperazine and Its Analogues

General Synthetic Strategies for N-Substituted Piperazines

Nucleophilic Substitution Reactions for Piperazine (B1678402) Functionalization

Nucleophilic substitution is a fundamental method for creating C-N bonds in piperazine derivatives. Piperazine, with its two secondary amine nitrogens, acts as an effective nucleophile. beilstein-journals.org These reactions typically involve the reaction of piperazine with an electrophilic partner, such as an alkyl or aryl halide. For instance, the reaction of piperazine with pentafluoropyridine (B1199360) results in the substitution of a fluorine atom, demonstrating the nucleophilicity of the piperazine nitrogen. beilstein-journals.org

In the context of producing asymmetrically substituted piperazines, a common tactic is to use a piperazine with one nitrogen protected by a group like tert-butyloxycarbonyl (Boc). This allows for the selective functionalization of the unprotected nitrogen. The protecting group can then be removed to allow for a subsequent reaction at the second nitrogen.

Amide and Acyl Coupling Reactions in Piperazine Synthesis

Amide bond formation is another prevalent strategy for modifying the piperazine core. This typically involves the reaction of a piperazine with a carboxylic acid or its activated derivative, such as an acyl chloride. google.comorgsyn.org These reactions are often facilitated by coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or a base such as 4-(Dimethylamino)pyridine (DMAP).

The synthesis of piperazinyl amides can also be achieved by reacting a piperazine with an acyl chloride, often in the presence of a base to neutralize the HCl byproduct. google.com This method is effective for attaching a wide variety of acyl groups to the piperazine nitrogen. The resulting amide can, in some cases, be reduced to the corresponding alkyl group, providing an alternative route to N-alkylated piperazines. chemicalbook.com

Alkylation Procedures for Diverse Piperazine Derivatives

Direct alkylation of the piperazine nitrogen is a straightforward approach to introduce alkyl substituents. This can be achieved by reacting piperazine with an alkyl halide. However, controlling the degree of alkylation to achieve mono-alkylation can be challenging, often leading to a mixture of mono- and di-alkylated products, as well as the unreacted starting material.

To overcome this, one approach is to use a large excess of piperazine to favor mono-alkylation. Another, more controlled method, is to use a mono-protected piperazine, such as 1-Boc-piperazine. This allows for the alkylation of the free secondary amine, followed by the deprotection of the Boc group to yield the mono-alkylated piperazine.

Reductive amination represents another powerful alkylation technique. This involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120). chemicalbook.com This method is highly efficient for the synthesis of N-alkylpiperazines and avoids the formation of quaternary ammonium (B1175870) salts that can sometimes occur in direct alkylation with alkyl halides.

Specific Synthetic Routes to 1-(Butan-2-yl)-4-cyclohexylpiperazine and Closely Related Structures

The synthesis of the target compound, this compound, requires a two-step approach: the initial preparation of the 1-cyclohexylpiperazine (B93859) intermediate, followed by the introduction of the butan-2-yl group.

Preparation of 1-Cyclohexylpiperazine Precursors and Intermediates

The key intermediate, 1-cyclohexylpiperazine, can be synthesized through several established routes. A common and efficient method involves the use of a protected piperazine derivative to ensure mono-substitution.

One such patented method starts with the reaction of a cyclohexyl halide with 1-Boc-piperazine in an organic solvent in the presence of an inorganic base. The resulting N-Boc-1-cyclohexylpiperazine is then deprotected under acidic conditions to yield 1-cyclohexylpiperazine hydrochloride. Subsequent treatment with a base liberates the free amine, 1-cyclohexylpiperazine.

Table 1: Synthesis of 1-Cyclohexylpiperazine Intermediate

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| Alkylation | 1-Boc-piperazine, Cyclohexyl halide | Inorganic base, Organic solvent | tert-butyl 4-cyclohexylpiperazine-1-carboxylate |

| Deprotection | tert-butyl 4-cyclohexylpiperazine-1-carboxylate | Acid (e.g., HCl), Alcohol (e.g., Ethanol) | 1-Cyclohexylpiperazine hydrochloride |

| Neutralization | 1-Cyclohexylpiperazine hydrochloride | Inorganic base (e.g., NaOH), Water, Extraction solvent | 1-Cyclohexylpiperazine |

This synthetic approach is advantageous as it allows for good control over the substitution pattern and generally proceeds with high yields. chemicalbook.com

Introduction of the Butan-2-yl Moiety to the Piperazine Core

With the 1-cyclohexylpiperazine intermediate in hand, the final step is the introduction of the butan-2-yl group onto the remaining free nitrogen. This can be accomplished through two primary methods: direct alkylation or reductive amination.

Direct Alkylation: This method would involve the reaction of 1-cyclohexylpiperazine with a butan-2-yl halide, such as 2-bromobutane (B33332) or 2-chlorobutane. The reaction is typically carried out in the presence of a base, like potassium carbonate, in a suitable solvent such as acetonitrile (B52724) or dimethylformamide. The base is necessary to scavenge the hydrogen halide that is formed during the reaction.

Reductive Amination: A potentially cleaner and more efficient route is the reductive amination of 1-cyclohexylpiperazine with butan-2-one. In this two-step, one-pot process, the piperazine and the ketone first form an enamine or iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, to furnish the final product, this compound. This method is often preferred as it tends to produce fewer byproducts compared to direct alkylation.

Table 2: Proposed Routes for the Synthesis of this compound

| Method | Reactants | Reagents/Solvents |

|---|---|---|

| Direct Alkylation | 1-Cyclohexylpiperazine, 2-Halobutane (e.g., 2-bromobutane) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| Reductive Amination | 1-Cyclohexylpiperazine, Butan-2-one | Reducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., Dichloromethane) |

The choice between these two methods would likely depend on the availability of starting materials, desired yield, and the ease of purification of the final product.

Optimization and Scalability Considerations in Synthetic Protocols for Piperazine Derivatives

The industrial production of unsymmetrically substituted piperazine derivatives, such as this compound, necessitates robust and scalable synthetic protocols. Optimization of these processes focuses on maximizing yield, purity, and throughput while minimizing costs, environmental impact, and operational hazards. Key challenges in scaling up the synthesis of such molecules include controlling regioselectivity, managing reaction energetics, and implementing efficient purification strategies.

A practical and scalable synthesis for this compound would likely be a two-step process. This involves the initial synthesis of the monosubstituted intermediate, 1-cyclohexylpiperazine, followed by the introduction of the sec-butyl group.

Step 1: Synthesis of 1-Cyclohexylpiperazine Intermediate

Two primary routes are considered for the large-scale production of 1-cyclohexylpiperazine: direct reductive amination and a protecting group strategy followed by alkylation.

Reductive Amination: This method involves the direct reaction of piperazine with cyclohexanone (B45756) in the presence of a reducing agent. For scalability, catalytic hydrogenation is often the most cost-effective and environmentally benign option. acsgcipr.org

Optimization: Key parameters for optimization include the choice of catalyst, hydrogen pressure, temperature, and solvent. Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used. The reaction temperature and pressure are optimized to ensure complete conversion while minimizing side reactions. An excess of piperazine can be used to reduce the formation of the dialkylated by-product, 1,4-dicyclohexylpiperazine.

Scalability: On a large scale, managing the exothermic nature of the hydrogenation and ensuring efficient mixing of the three-phase system (solid catalyst, liquid reactants, gaseous hydrogen) are critical. The use of specialized hydrogenation reactors is standard. Post-reaction, the catalyst is removed by filtration, and the product is isolated, often through distillation or crystallization of a salt.

Protecting Group Strategy: An alternative, highly selective route involves the use of N-Boc-piperazine. This approach ensures mono-alkylation and is detailed in patent literature for its scalability. google.com

N-Alkylation of Boc-piperazine: 1-Boc-piperazine is reacted with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base to yield 4-Boc-1-cyclohexylpiperazine. google.com

Deprotection: The Boc group is subsequently removed under acidic conditions to give the desired 1-cyclohexylpiperazine. google.com

Optimization: For the alkylation step, optimization involves the selection of solvent and base. Acetonitrile is a common solvent, and inorganic bases like potassium carbonate are effective and economical. researchgate.net Reflux temperatures are typically employed to drive the reaction to completion. The deprotection step is generally high-yielding and clean, using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Scalability: This method offers excellent control over selectivity, which is a major advantage for large-scale synthesis as it simplifies purification. google.com The primary scalability considerations are the cost of the protecting group (Boc-anhydride) and the need for an additional deprotection step. However, the simplified purification, often involving simple filtration and extraction, can offset these costs. google.com

Interactive Data Table: Comparison of Synthetic Routes for 1-Cyclohexylpiperazine

| Parameter | Reductive Amination | Protecting Group Strategy |

| Starting Materials | Piperazine, Cyclohexanone | 1-Boc-piperazine, Cyclohexyl halide |

| Key Reagents | H₂/Catalyst (e.g., Pd/C) or Borohydride | Base (e.g., K₂CO₃), Acid (e.g., HCl) |

| Selectivity Control | Relies on reactant stoichiometry | High (via protecting group) |

| Number of Steps | One pot (typically) | Two (Alkylation, Deprotection) |

| Scalability Pros | Atom economical, potentially lower reagent cost | High selectivity, simpler purification google.com |

| Scalability Cons | By-product formation, requires pressure reactor | Higher cost of protected starting material, additional step |

Step 2: Introduction of the Butan-2-yl Group

Once 1-cyclohexylpiperazine is obtained, the butan-2-yl group can be introduced via direct N-alkylation or reductive amination.

Direct N-Alkylation: This involves reacting 1-cyclohexylpiperazine with a 2-halobutane, such as 2-bromobutane.

Optimization: The reaction is influenced by the base, solvent, and temperature. The use of a non-nucleophilic, sterically hindered base, such as Hünig's base (N,N-diisopropylethylamine), can be advantageous in preventing side reactions. researchgate.net Acetonitrile is a suitable solvent for this type of alkylation. researchgate.net Due to the steric hindrance of both the cyclohexyl group on the piperazine and the secondary nature of the alkyl halide, elevated temperatures may be required to achieve a reasonable reaction rate. nih.gov A key challenge is preventing the formation of a quaternary ammonium salt, which can be minimized by careful control of stoichiometry and reaction conditions. researchgate.net

Scalability: Heat management is a primary concern for large-scale operations, as the reaction is exothermic. The choice of base and solvent must consider cost, safety, and ease of removal during workup. Purification of the final product from unreacted starting material and any potential by-products would likely be achieved via vacuum distillation or crystallization.

Reductive Amination: This route couples 1-cyclohexylpiperazine with butan-2-one using a reducing agent.

Optimization: A variety of reducing agents can be used, from catalytic hydrogenation to borohydride-based reagents like sodium triacetoxyborohydride (STAB) or 2-picoline borane. acsgcipr.org STAB is often favored in lab-scale synthesis for its mildness and selectivity, but its cost and the stoichiometry required can be a drawback on a larger scale. Catalytic hydrogenation offers a greener and more cost-effective alternative for industrial applications. acsgcipr.org Reaction conditions, including pH control, are critical for efficient iminium ion formation and subsequent reduction.

Scalability: For catalytic hydrogenation, the considerations are similar to those in Step 1. When using stoichiometric reagents like borohydrides, managing the quenching process and handling the resulting waste streams are important scalability factors. acsgcipr.org The stability and handling of butan-2-one (a low-boiling ketone) must also be managed appropriately in a large-scale setting.

Advanced Scalability Solutions: Continuous Flow Chemistry

For both synthetic steps, continuous flow chemistry presents a modern solution to many scalability challenges. Flow reactors offer superior control over reaction parameters such as temperature and pressure, enhanced safety by minimizing the volume of hazardous reagents at any given time, and improved mixing, which is particularly beneficial for multiphasic reactions like catalytic hydrogenations. nih.govnih.gov This technology can lead to higher yields, improved purity, and increased throughput, making it an attractive option for the industrial synthesis of piperazine derivatives. nih.gov

Interactive Data Table: Optimization Parameters for the Synthesis of this compound from 1-Cyclohexylpiperazine

| Method | Key Reactant | Typical Reagents | Optimization Variables | Key Scalability Issues |

| N-Alkylation | 2-Bromobutane | Base (K₂CO₃, Hünig's base), Solvent (Acetonitrile) | Temperature, Reaction Time, Stoichiometry | Heat management, by-product control (quaternization), purification |

| Reductive Amination | Butan-2-one | Reducing Agent (H₂/Pd/C, NaBH(OAc)₃, 2-Picoline borane) | Catalyst/Reagent choice, Temperature, Pressure, pH | Reagent cost (borohydrides), handling of H₂ gas, waste streams |

Structure Activity Relationship Sar Studies of 1 Butan 2 Yl 4 Cyclohexylpiperazine and Its Analogues

Fundamental Principles of SAR in Piperazine-Containing Compounds

The fundamental principle of SAR in drug discovery is that the three-dimensional arrangement of atoms and functional groups within a molecule determines its biological activity. oncodesign-services.com For piperazine-containing compounds, SAR studies systematically explore how modifications to the piperazine (B1678402) core and its substituents impact interactions with biological targets like receptors and enzymes. oncodesign-services.com

Key aspects of SAR for piperazine derivatives include:

The role of the nitrogen atoms: The two nitrogen atoms in the piperazine ring are crucial. nih.gov They can act as basic centers, becoming protonated at physiological pH, which can influence solubility and receptor binding through ionic interactions. nih.govscispace.com The pKa of these nitrogens, and thus their protonation state, is significantly affected by neighboring chemical groups. scispace.comnih.gov

Substitution patterns: Piperazine allows for disubstitution at the N1 and N4 positions. The nature of these substituents—whether they are alkyl, aryl, or other functional groups—dramatically influences the compound's pharmacological profile, including its potency, selectivity, and potential for central nervous system (CNS) activity. researchgate.netnih.gov

Conformational rigidity: The piperazine ring provides a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation for optimal receptor fit. researchgate.netnih.gov

A general pharmacophore model for many biologically active piperazine compounds includes a basic amine center, often one of the piperazine nitrogens, linked to hydrophobic regions. nih.gov The distance and geometry between these features are critical for potent and selective receptor binding. nih.gov

Influence of the Cyclohexyl Moiety on Biological Activity and Receptor Interaction

The cyclohexyl group attached to the piperazine ring plays a significant role in the biological activity and receptor interactions of compounds like 1-(butan-2-yl)-4-cyclohexylpiperazine. This non-aromatic, lipophilic moiety can influence several key pharmacological parameters.

Studies on KCa2 channel modulators revealed that replacing the cyclohexane (B81311) moiety in N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogs with different substituted rings significantly altered their activity. nih.gov This highlights the importance of the cyclohexyl group in maintaining the optimal conformation and hydrophobic interactions required for potentiation of the KCa2 channel. nih.gov

Furthermore, research on sigma-2 receptor ligands demonstrated that removal of the cyclohexyl ring from a potent ligand led to a drastic decrease in affinity for both sigma-1 and sigma-2 receptors. researchgate.net This underscores the critical contribution of the cyclohexyl group to the binding affinity, likely through favorable hydrophobic interactions within the receptor's binding pocket.

| Compound Series | Key Finding Regarding Cyclohexyl Moiety | Reference |

|---|---|---|

| Melanocortin-4 Receptor Ligands | Cyclohexylpiperazines with an amide side chain were potent agonists. | nih.gov |

| KCa2 Channel Modulators | Replacement of the cyclohexyl group in CyPPA analogs significantly altered their activity. | nih.gov |

| Sigma-2 Receptor Ligands | Removal of the cyclohexyl ring led to a dramatic decrease in receptor affinity. | researchgate.net |

Role of the Butan-2-yl Substituent and Alkyl Linker Length/Nature on Pharmacological Profile

The nature and length of the alkyl substituent at the other nitrogen of the piperazine ring, such as the butan-2-yl group in this compound, are critical determinants of the pharmacological profile. The size, shape, and lipophilicity of this substituent can fine-tune the compound's interaction with its biological target.

The length of an alkyl linker connecting the piperazine core to another part of a molecule can significantly impact biological activity. For example, in a series of piperazine derivatives targeting opioid receptors, modifying the length and flexibility of a side chain led to a significant improvement in binding affinity at both mu and delta opioid receptors. ijrrjournal.com

In the context of PROTACs (Proteolysis Targeting Chimeras), where a piperazine ring is often incorporated into the linker, the distance of the piperazine from other functional groups, such as an amide, can affect the pKa of the piperazine nitrogens. rsc.orgresearchgate.net This, in turn, influences the protonation state and solubility of the molecule. rsc.orgresearchgate.net Studies have shown that an optimal linker length can maximize the basicity of the piperazine. nih.gov For instance, the basicity of the piperazine nitrogen reaches a maximum when a carbonyl group is located at least three methylene (B1212753) units away. scispace.com

For some receptor systems, the effect of the alkyl chain length is not straightforward. In a study of piperazine derivatives as histamine (B1213489) H3 receptor antagonists, the extension of the linker length decreased affinity for some analogs but did not have a clear influence on the affinity for sigma-1 receptors. nih.gov This highlights that the impact of the alkyl linker is target-dependent.

The nature of the linker is also important. Introducing rigidity, for example by using a piperazine ring itself as part of the linker, can improve activity. nih.gov Conversely, the introduction of heteroatoms like oxygen within the linker, as seen in PEG linkers, can also modulate properties like solubility and basicity. nih.govacs.org

| Compound Series/Target | Influence of Alkyl Substituent/Linker | Reference |

|---|---|---|

| Opioid Receptor Ligands | Changing the length and flexibility of the side chain significantly improved binding affinity. | ijrrjournal.com |

| PROTACs | Linker length affects the pKa and protonation state of the piperazine nitrogens. | rsc.orgresearchgate.net |

| Histamine H3 Receptor Antagonists | The effect of alkyl linker length on affinity was target-dependent. | nih.gov |

Impact of Piperazine Nitrogen Atoms on Receptor Binding Affinity and Selectivity

The two nitrogen atoms within the piperazine ring are fundamental to its role as a pharmacophore, significantly influencing receptor binding affinity and selectivity. nih.gov Their ability to act as hydrogen bond acceptors and their basicity, which allows for protonation and ionic interactions, are key features. researchgate.netnih.gov

Molecular docking studies of N-phenylpiperazine derivatives at the α1A-adrenoceptor showed that the ionizable piperazine was a key functional group for binding, driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The protonation state of the piperazine nitrogens is crucial for these interactions. nih.gov Research on sigma-2 receptor ligands demonstrated that both basic nitrogen atoms were necessary for high-affinity binding. researchgate.netnih.gov Replacing one of the nitrogens with a non-basic group or converting it to an amide or ammonium (B1175870) function resulted in a loss of affinity. nih.gov

The pKa of the piperazine nitrogens, which determines their degree of protonation at physiological pH, is highly dependent on the substituents attached to them. scispace.comnih.gov For example, acetylation of one nitrogen atom significantly reduces the pKa of the other, impacting its ability to form ionic bonds. scispace.comrsc.org This modulation of basicity is a key strategy in drug design to optimize a compound's pharmacokinetic and pharmacodynamic properties. nih.gov

Comparing piperazine with its close structural relative, piperidine (B6355638) (which contains only one nitrogen atom), and other cyclic amines provides valuable insights into the role of the second nitrogen atom.

In several studies, the replacement of a piperazine ring with a piperidine moiety has led to significant changes in biological activity and receptor selectivity. For instance, in a series of compounds targeting histamine H3 and sigma-1 receptors, derivatives with a piperidine core showed higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.govbohrium.comacs.org This suggests that the piperidine moiety is a critical structural element for dual H3/sigma-1 receptor activity in that particular scaffold. nih.govbohrium.comacs.org The difference in activity between a piperazine and a piperidine analog can sometimes be attributed to changes in the protonation state of the basic nitrogen. nih.gov

In the development of factor Xa inhibitors, piperidine diamine derivatives were investigated as analogs of a cyclohexane diamine lead compound, demonstrating that the cyclic amine core is a key determinant of activity and solubility. nih.gov Similarly, in the context of antidiabetic agents, a study noted that while a piperazine ring was optimal for activity, substituting it with a piperidine ring did not drastically reduce it. mdpi.com

The choice between piperazine, piperidine, and other cyclic amines like morpholine (B109124) depends on the specific requirements of the biological target. nih.govmdpi.com The presence of the second nitrogen in piperazine offers additional points for interaction and modification, as well as influencing physicochemical properties like solubility and basicity in ways that differ from single-amine heterocycles. researchgate.netnih.gov

| Compound Series/Target | Piperazine vs. Piperidine/Other Cyclic Amines | Reference |

|---|---|---|

| Histamine H3/Sigma-1 Receptor Ligands | Piperidine-containing compounds showed higher affinity for the sigma-1 receptor than piperazine analogs. | nih.govbohrium.comacs.org |

| Factor Xa Inhibitors | Piperidine diamine derivatives were effective analogs of a cyclohexane diamine lead. | nih.gov |

| Antidiabetic Agents | Piperazine was optimal for activity, but piperidine was a viable replacement. | mdpi.com |

| Celastrol Derivatives | Derivatives with piperazine were more active than those with piperidine, morpholine, or aniline. | nih.gov |

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's properties while maintaining its desired biological activity. nih.gov This involves substituting a part of the molecule, like the piperazine ring, with another group that has similar physical or chemical characteristics.

Several studies have explored bioisosteric replacements for the piperazine core. In the development of sigma-2 receptor ligands, replacing the piperazine moiety with various diazaspiroalkanes, a bridged 2,5-diazabicyclo[2.2.1]heptane, and a 1,4-diazepine (homopiperazine) was investigated. nih.gov While some replacements led to a loss of affinity, the homopiperazine (B121016) analog and the 2,5-diazabicyclo[2.2.1]heptane analog retained nanomolar affinities for the sigma-2 receptor. nih.gov This indicates that while the two-nitrogen scaffold is important, some structural flexibility is tolerated.

The 3,8-diazabicyclo[3.2.1]octane core has also been proposed as a contemporary bioisostere for the piperazine ring. researchgate.net This bicyclic system aims to mimic the spatial arrangement of the nitrogen atoms in a more constrained conformation.

Bioisosteric replacement can also be used to address potential metabolic liabilities. For instance, replacing a piperazine ring in the drug Olaparib with a spirodiamine analogue was shown to beneficially affect its activity and reduce cytotoxicity. enamine.netenamine.net This highlights how moving beyond the traditional piperazine scaffold can lead to improved drug candidates. The goal of such replacements is to fine-tune properties like potency, selectivity, and pharmacokinetics by altering the size, shape, and electronic distribution of the core structure. nih.gov

Receptor Binding and Pharmacological Profiling in Vitro and Preclinical Models

Affinity and Selectivity for Sigma Receptors (σ1R and σ2R)

The defining characteristic of many 1-cyclohexylpiperazine (B93859) compounds is their high affinity for both σ1 and σ2 receptors. The nature of the substituent on the second piperazine (B1678402) nitrogen plays a crucial role in modulating this affinity and the selectivity between the two receptor subtypes.

Radioligand binding assays are instrumental in determining the affinity of these compounds for sigma receptors. These assays typically utilize tissues or cell lines expressing high levels of the target receptors, such as guinea pig brain for σ1R and rat liver for σ2R. Specific radioligands, such as [³H]-(+)-pentazocine for σ1R and [³H]-1,3-di-o-tolylguanidine (DTG) for σ2R, are employed to measure the displacement by the test compound, allowing for the calculation of the inhibition constant (Ki).

For instance, the reference compound PB28 exhibits high affinity for both σ1 and σ2 receptors, with Ki values in the nanomolar range. The presence of both basic nitrogen atoms in the piperazine ring appears to be crucial for high-affinity binding to the σ2 receptor.

Table 1: Sigma Receptor Binding Affinities of Representative 1-Cyclohexylpiperazine Analogs

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) |

| PB28 | 0.38 | 0.68 | ~0.56 |

| Amide analog of PB28 | 0.11 | - | Highly σ1 selective |

| Small N-cyclohexylpiperazine analog | - | 4.70 | - |

Note: Data is compiled from studies on PB28 and its analogs. Specific values for 1-(Butan-2-yl)-4-cyclohexylpiperazine are not available.

When compared to established sigma ligands, 1-cyclohexylpiperazine derivatives like PB28 show a distinct profile. Haloperidol, a classic antipsychotic, binds with high affinity to σ1 receptors but also interacts with other neurotransmitter receptors, contributing to its side effect profile. In contrast, many 1-cyclohexylpiperazine derivatives exhibit a more selective interaction with sigma receptors.

PB28, often used as a reference compound, is characterized as a mixed σ1 receptor antagonist and σ2 receptor agonist. This dual activity is a key feature of its pharmacological profile. The affinity of these compounds can be modulated by structural modifications. For example, replacing one of the basic nitrogen atoms in the piperazine ring of PB28 with an amide group can lead to a highly selective σ1 ligand. Conversely, smaller N-cyclohexylpiperazine analogs have shown high affinity for the σ2 receptor.

Elucidation of Cellular Mechanisms of Action in Preclinical Research Models

The interaction of 1-cyclohexylpiperazine derivatives with sigma receptors triggers a cascade of intracellular events, leading to various cellular responses, including modulation of signaling pathways and effects on cell survival.

Sigma-2 receptor agonists, a class to which many 1-cyclohexylpiperazine derivatives belong, have been shown to induce cell death through mechanisms that can involve the generation of reactive oxygen species (ROS). Specifically, some analogs of PB28 have been found to increase the production of mitochondrial superoxide (B77818) radicals, leading to caspase activation and subsequent apoptosis in pancreatic cancer cells. This suggests a direct link between σ2 receptor activation and the mitochondrial apoptotic pathway. While the precise signaling cascades are still under investigation, these findings point towards a role for these compounds in modulating cellular redox state and mitochondrial function.

A significant body of research highlights the antiproliferative effects of 1-cyclohexylpiperazine derivatives in various cancer cell lines. This activity is often attributed to their interaction with σ2 receptors, which are overexpressed in many types of tumors.

For example, PB28 has been shown to inhibit the growth of human breast cancer cell lines (MCF7 and the P-glycoprotein overexpressing MCF7-ADR) and pancreatic cancer cells. The antiproliferative effect can be potent, with IC50 values in the nanomolar range observed in some cell lines. The mechanism of cell death is often characterized by an increase in the G0/G1 phase of the cell cycle and the induction of caspase-independent apoptosis.

Table 2: Antiproliferative Activity of PB28 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF7 | Breast Cancer | Nanomolar range |

| MCF7-ADR | Breast Cancer (drug-resistant) | Nanomolar range |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | Varies by cell line |

Note: This table summarizes findings for the reference compound PB28. Specific data for this compound is not available.

An important aspect of the pharmacological profile of some 1-cyclohexylpiperazine derivatives is their ability to interact with drug efflux transporters like P-glycoprotein (P-gp). P-gp is a key contributor to multidrug resistance in cancer by actively pumping chemotherapeutic agents out of cancer cells.

Studies have shown that compounds like PB28 can reduce the expression of P-gp in a concentration- and time-dependent manner in breast cancer cells. This downregulation of P-gp can lead to an increased intracellular accumulation of co-administered chemotherapy drugs, such as doxorubicin, thereby enhancing their cytotoxic effects and potentially reversing multidrug resistance. This suggests a synergistic potential for these compounds when used in combination with conventional cancer therapies.

Evaluation in Specific Preclinical Disease Models (Non-human data, e.g., cell-based assays, animal models)

Assessment in Cancer Cell Lines (e.g., Glioma, Neuroblastoma, Pancreatic Cancer)

There is no available scientific literature or data from preclinical studies assessing the efficacy of this compound in cancer cell lines. Research into the effects of this specific compound on glioma, neuroblastoma, or pancreatic cancer cells has not been reported.

Exploration in Neurodegenerative Disease Models (e.g., Murine Models of Alzheimer's and Parkinson's Disease)

No studies have been found that investigate the role of this compound in murine models of Alzheimer's or Parkinson's disease. Its potential neuroprotective effects, impact on disease-related pathology, or behavioral outcomes in these models have not been documented.

Studies in Neurological and Psychiatric Disorder Models (e.g., Anticonvulsant Activity, Psychostimulant Mitigation)

Similarly, there is a lack of published research on the activity of this compound in models of neurological and psychiatric disorders. Its potential as an anticonvulsant or its ability to mitigate psychostimulant effects has not been evaluated in preclinical studies.

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design Approaches

Ligand-based drug design methodologies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. These approaches are particularly valuable when the three-dimensional structure of the target receptor is unknown or not well-defined.

Pharmacophore Modeling and Ligand Overlap Analysis

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A pharmacophore model for sigma receptor ligands, including derivatives of cyclohexylpiperazine, typically incorporates key features such as a basic nitrogen atom, hydrophobic regions, and hydrogen bond acceptors/donors.

For 1-(Butan-2-yl)-4-cyclohexylpiperazine, a putative pharmacophore model would include:

A basic nitrogen atom: The piperazine (B1678402) ring contains two nitrogen atoms, both of which can be protonated at physiological pH. This positive charge is crucial for forming an ionic interaction with an acidic residue, such as Aspartic acid, within the sigma receptor binding site.

Hydrophobic features: The cyclohexyl and butan-2-yl groups contribute significantly to the lipophilicity of the molecule. These hydrophobic moieties are expected to interact with nonpolar pockets within the receptor, enhancing binding affinity. Structure-activity relationship (SAR) studies on related cyclohexylpiperazine derivatives have consistently highlighted the importance of lipophilicity for high affinity at sigma receptors.

Ligand overlap analysis involves aligning a set of active molecules to identify common structural features and spatial arrangements. By comparing the conformation of this compound with other known sigma receptor ligands, it is possible to assess its potential to adopt a bioactive conformation that satisfies the requirements of the receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. slideshare.netscienceforecastoa.com This method relies on the calculation of molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants). srmist.edu.in

A QSAR study on a series of 1-substituted-4-cyclohexylpiperazine analogs would involve:

Data Set Selection: A series of analogs with varying substituents at the 1-position would be synthesized and their binding affinities for sigma-1 and sigma-2 receptors determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be employed to develop a mathematical equation that relates the descriptors to the observed binding affinities. scienceforecastoa.com

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the binding affinities of novel, unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency. For this compound, a QSAR model could help to understand the impact of the size and branching of the alkyl substituent on sigma receptor affinity and selectivity.

Structure-Based Drug Design Approaches

Structure-based drug design methods leverage the three-dimensional structural information of the target protein to design and optimize ligands. The availability of crystal structures for the human sigma-1 receptor has significantly advanced the application of these techniques in the development of selective ligands.

Molecular Docking to Sigma Receptor Protein Structures

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding energy.

A molecular docking study of this compound into the sigma-1 receptor would likely reveal the following key interactions:

Ionic Interaction: The protonated nitrogen of the piperazine ring would form a salt bridge with the carboxylate group of a key acidic amino acid residue, such as Asp126 or Glu172, in the binding pocket.

Hydrophobic Interactions: The cyclohexyl and butan-2-yl groups would be accommodated within hydrophobic subpockets of the binding site, interacting with nonpolar amino acid residues like tryptophan, tyrosine, and phenylalanine.

The docking pose would provide valuable insights into the specific amino acid residues that are crucial for binding and would help to explain the observed affinity and selectivity of the compound.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its stability and conformational changes over time. rowan.edumdpi.com Starting from the docked pose, an MD simulation would be performed by placing the complex in a simulated physiological environment (water, ions, and a lipid bilayer for membrane-bound receptors). mdpi.com

The simulation would allow for the analysis of:

Stability of the Binding Pose: The root mean square deviation (RMSD) of the ligand and protein atoms would be monitored to assess the stability of the complex.

Key Interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation would be analyzed.

Conformational Changes: The simulation could reveal subtle conformational changes in the receptor upon ligand binding, which may be important for its function.

MD simulations can provide a more realistic and detailed understanding of the binding event compared to static docking studies. rowan.edu

Prediction of Binding Affinities and Selectivity Profiles

Computational methods can also be employed to predict the binding affinities and selectivity of ligands for different receptors. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative predictions of binding free energies, although they are computationally expensive.

For this compound, its binding affinity for sigma-1 and sigma-2 receptors can be qualitatively predicted by comparing its structural features to those of known ligands. The presence of the N-cyclohexylpiperazine moiety is a common feature in many high-affinity sigma receptor ligands. researchgate.net The butan-2-yl group is a relatively small and moderately lipophilic substituent. Based on the SAR of related compounds, it is anticipated that this compound would exhibit significant affinity for both sigma receptor subtypes, with potentially modest selectivity. The precise affinity and selectivity would depend on the specific interactions of the butan-2-yl group within the binding pocket.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are essential for separating 1-(Butan-2-yl)-4-cyclohexylpiperazine from starting materials, byproducts, or other impurities, as well as for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of piperazine (B1678402) derivatives due to its high resolution and sensitivity. eurasianjournals.comjapsonline.com For this compound, which is a basic compound, a C18 column is the most commonly used stationary phase. japsonline.comunodc.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate buffer) to control the pH and ensure good peak shape. eurasianjournals.comjapsonline.com Isocratic elution is often sufficient for simple purity assessments, while gradient elution may be required for separating complex mixtures. nih.gov Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector.

Due to the lack of a strong chromophore in the molecule's structure, detection might be performed at low UV wavelengths, such as 220 nm. japsonline.com In some cases, for trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection sensitivity.

Table 1: Representative RP-HPLC Conditions for Analysis of Piperazine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 6.6) (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

Gas Chromatography (GC)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds like N-substituted piperazines. researchgate.netresearchgate.net The separation is typically achieved on a capillary column with a mid-polarity stationary phase, such as a (50%-Phenyl)-methylpolysiloxane (DB-17). researchgate.net

A temperature-programmed oven is used to ensure the elution of the compound with a good peak shape. chinjmap.com The injector and detector temperatures are set high enough to prevent condensation. chinjmap.com A Flame Ionization Detector (FID) is commonly used for quantification due to its robustness and wide linear range. chinjmap.com While many piperazine derivatives may require derivatization to improve volatility and thermal stability, the alkyl and cyclohexyl substituents on this compound may allow for direct analysis. semanticscholar.org

Table 2: Typical Gas Chromatography Parameters for N-Alkyl Piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) |

| Carrier Gas | Helium at 2 mL/min |

| Injector Temperature | 250 °C |

| Detector (FID) Temp | 260 °C |

| Oven Program | Start at 150°C, hold for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min |

| Injection Mode | Split (e.g., 1:5 ratio) |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS) for Purity and Identity Confirmation

Liquid chromatography coupled with mass spectrometry is a definitive technique for confirming the identity and purity of synthesized compounds. semanticscholar.orgmdpi.com For this compound, LC-MS would utilize chromatographic conditions similar to those in HPLC to separate the compound of interest. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, which would protonate the basic nitrogen atoms of the piperazine ring to generate the precursor ion [M+H]⁺. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides even greater specificity. nih.govsemanticscholar.org The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), both high selectivity and sensitivity can be achieved for quantification and identity confirmation. nih.govsemanticscholar.org

Table 3: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value/Setting |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C₁₄H₂₈N₂ |

| Molecular Weight | 224.39 g/mol |

| Precursor Ion [M+H]⁺ (m/z) | 225.23 |

| Monitored Transitions (MRM) | 225.23 → [Fragment 1]; 225.23 → [Fragment 2] |

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic techniques are indispensable for the de novo structural determination of molecules like this compound, providing detailed information about the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. nih.govchemrxiv.org

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each type of proton. The protons on the cyclohexyl and butan-2-yl groups would appear in the aliphatic region (typically 0.8-2.0 ppm). The protons on the piperazine ring would likely appear as complex multiplets in the range of 2.5-3.5 ppm. The methine proton on the butan-2-yl group, being adjacent to a nitrogen atom, would be shifted further downfield. mdpi.com The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The carbons of the alkyl groups (cyclohexyl and butan-2-yl) would resonate in the upfield region (10-60 ppm), while the carbons of the piperazine ring, being attached to nitrogen, would appear more downfield (40-70 ppm). mdpi.combioorganica.org.ua Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Butan-2-yl: -CH₃ (terminal) | ~0.9 (t) | ~10-15 |

| Butan-2-yl: -CH₃ (on CH) | ~1.0 (d) | ~15-20 |

| Butan-2-yl: -CH₂- | ~1.4-1.6 (m) | ~25-30 |

| Butan-2-yl: -CH(N)- | ~2.8-3.0 (m) | ~55-65 |

| Cyclohexyl: -CH₂- | ~1.1-1.9 (m) | ~25-35 |

| Cyclohexyl: -CH(N)- | ~2.4-2.6 (m) | ~60-70 |

| Piperazine: -CH₂- | ~2.5-3.2 (m) | ~45-55 |

Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass spectrometry, particularly with fragmentation analysis, provides crucial information about the molecular weight and structural components of a molecule. chemguide.co.uk In electron impact (EI) or ESI-MS/MS analysis, this compound would first form a molecular ion (M⁺•) or a protonated molecule ([M+H]⁺). researchgate.netresearchgate.net This ion then undergoes fragmentation through the cleavage of its weakest bonds. chemguide.co.uklibretexts.org

For N-substituted piperazines, a characteristic fragmentation pathway is the cleavage of the piperazine ring. researchgate.net Alpha-cleavage adjacent to the nitrogen atoms is also a common and informative fragmentation pathway. libretexts.orgnih.gov The analysis of these fragment ions allows for the confirmation of the different structural subunits, such as the butan-2-yl group, the cyclohexyl group, and the piperazine core.

Table 5: Plausible Mass Spectrometry Fragmentation for this compound ([M+H]⁺ = 225.23)

| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |

|---|---|

| 168.18 | Loss of butan-2-yl radical (C₄H₉•) |

| 142.15 | Loss of cyclohexyl radical (C₆H₁₁•) |

| 113.12 | [Cyclohexyl-N=CH₂]⁺ fragment |

| 85.09 | Protonated piperazine fragment |

| 57.07 | Butan-2-yl cation (C₄H₉⁺) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, the IR spectrum is expected to be characterized by the vibrational modes of its constituent alkyl, cycloalkyl, and tertiary amine groups.

The key structural features of this compound are the piperazine ring, the cyclohexyl group, and the butan-2-yl (sec-butyl) group. The IR spectrum would not show N-H stretching bands, which are characteristic of primary and secondary amines, confirming the tertiary nature of the piperazine nitrogens. The most prominent features would be the C-H stretching and bending vibrations from the numerous saturated hydrocarbon components.

Specific absorptions would include:

C-H Stretching: Strong absorptions in the 2950-2850 cm⁻¹ region are anticipated, arising from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) groups of the cyclohexyl and piperazine rings, as well as the methyl (CH₃) and methine (CH) groups of the butan-2-yl substituent. wpmucdn.comdocbrown.info

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups are expected to appear in the 1470-1445 cm⁻¹ region. Bending vibrations for the CH₃ groups would also be present.

C-N Stretching: The stretching vibrations of the C-N bonds of the tertiary amines within the piperazine ring typically appear in the fingerprint region, between 1250 cm⁻¹ and 1020 cm⁻¹. These bands can sometimes be difficult to distinguish in a complex molecule with many other absorptions in this region.

The following interactive table summarizes the predicted characteristic infrared absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (Butan-2-yl, Cyclohexyl, Piperazine) | 2950 - 2850 | Strong |

| C-H Bend (Scissoring) | -CH₂- (Cyclohexyl, Piperazine) | ~1465 | Medium |

| C-H Bend (Asymmetric) | -CH₃ (Butan-2-yl) | ~1450 | Medium |

| C-H Bend (Symmetric) | -CH₃ (Butan-2-yl) | ~1375 | Medium |

| C-N Stretch | Tertiary Amine (Piperazine) | 1250 - 1020 | Medium-Weak |

Note: The data in this table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups. Actual experimental values may vary.

Radiochemical Synthesis and Analytical Methods for Radioligand Development

The development of radiolabeled ligands is crucial for in vivo imaging techniques such as Positron Emission Tomography (PET). frontiersin.org PET allows for the non-invasive study and quantification of biological processes at the molecular level. researchgate.net A radiolabeled version of this compound could serve as a valuable tool for such research. Carbon-11 (¹¹C) is a commonly used positron-emitting radionuclide for PET tracer development due to its short half-life (20.4 minutes), which allows for multiple studies in the same subject on the same day and results in a low radiation dose to the subject. researchgate.netfrontiersin.org

A plausible approach for the synthesis of [¹¹C]this compound would involve the N-alkylation of a suitable precursor with a ¹¹C-labeled alkylating agent.

Proposed Radiosynthesis:

A potential precursor for this synthesis is 1-cyclohexylpiperazine (B93859) . This precursor could be reacted with a radiolabeled form of a butan-2-yl electrophile, such as [¹¹C]2-iodobutane or [¹¹C]butan-2-yl triflate. The ¹¹C-label would be incorporated into the butan-2-yl group.

The synthesis would proceed as follows:

Production of ¹¹C: Carbon-11 is typically produced as [¹¹C]CO₂ or [¹¹C]CH₄ via a nuclear reaction in a cyclotron. researchgate.net

Synthesis of the ¹¹C-alkylating agent: The initial product from the cyclotron is converted into a reactive labeling agent. For example, [¹¹C]CH₄ can be converted to [¹¹C]CH₃I, which can then be used in further reactions to build the [¹¹C]butan-2-yl group. A more direct route might involve the reaction of [¹¹C]CO₂ with an appropriate Grignard reagent followed by reduction and conversion to the iodide or triflate.

Radiolabeling Reaction: The precursor, 1-cyclohexylpiperazine, would be reacted with the synthesized [¹¹C]butan-2-yl iodide or triflate in a suitable solvent and in the presence of a base to yield [¹¹C]this compound. This reaction is typically performed rapidly in an automated synthesis module to minimize radioactive decay. researchgate.net

Purification: The final radiolabeled product must be rapidly purified to remove unreacted precursor, radiolabeled byproducts, and other reagents. This is most commonly achieved using High-Performance Liquid Chromatography (HPLC). acs.org

Formulation: The purified radioligand is formulated in a physiologically compatible solution for in vivo use.

Analytical Methods for Quality Control:

The quality of the final radiopharmaceutical product is critical. Several analytical methods are employed to ensure its identity, purity, and specific activity. unm.edu

High-Performance Liquid Chromatography (HPLC): Analytical HPLC with both a UV detector and a radioactivity detector is the gold standard for determining radiochemical and chemical purity. acs.org The identity of the product is confirmed by comparing its retention time to that of a non-radioactive, authenticated standard of this compound. Radiochemical purity is defined as the proportion of the total radioactivity that is present in the desired chemical form. nih.gov

Thin-Layer Chromatography (TLC): Radio-TLC is a simpler and faster method that can also be used to assess radiochemical purity.

Specific Activity Determination: Specific activity, typically expressed in GBq/µmol or Ci/µmol, is a measure of the amount of radioactivity per unit mass of the compound. researchgate.net It is a critical parameter for receptor-binding studies, as high specific activity is necessary to avoid pharmacological effects from the injected mass of the compound. It is determined by quantifying the total radioactivity and the total mass of the compound in the final product. nih.gov

The following interactive table summarizes the key aspects of a proposed radiochemical synthesis for [¹¹C]this compound.

| Parameter | Description |

|---|---|

| Radionuclide | Carbon-11 (¹¹C) |

| Precursor | 1-Cyclohexylpiperazine |

| Labeling Agent | [¹¹C]2-Iodobutane or [¹¹C]Butan-2-yl triflate |

| Reaction Type | N-Alkylation |

| Purification Method | High-Performance Liquid Chromatography (HPLC) |

| Primary Analytical Methods | HPLC (UV and Radioactivity detectors), TLC |

| Key Quality Control Parameters | Radiochemical Purity, Chemical Purity, Specific Activity |

Note: This proposed synthesis is based on established radiolabeling methodologies for similar piperazine-containing molecules and has not been experimentally verified for this specific compound.

1-(Butan-2-yl)-4-methylpiperazine - Wikipedia 1-(Butan-2-yl)-4-methylpiperazine. Quite the same Wikipedia. Just better. Live Statistics. Spanish Articles. 1,748,552. Pages. 6,178,041. https://www.google.com/search?q=1-(Butan-2-yl)-4-methylpiperazine+wikipedia&source=lmns&bih=695&biw=1366&hl=en&sa=X&ved=2ahUKEwj7_aXy3aWCAxU4gf0HHX4jD5gQ0pQJKAB6BAgBEAI Current time in Bhutan Current time in Bhutan is 04:29 PM on Friday, Nov 3, 2023. Time in. Bhutan. Fri, 3 Nov, 04:29 PM. It's currently night time in Bhutan. https://www.google.com/search?q=time+in+Bhutan&source=lmns&bih=695&biw=1366&hl=en&sa=X&ved=2ahUKEwiC0cTx3aWCAxXjgv0HHQ_gC0wQ0pQJKAB6BAgBEAI 1-(Butan-2-yl)-4-methylpiperazine - Wikidata 1-(butan-2-yl)-4-methylpiperazine. 1-methyl-4-(1-methylpropyl)piperazine. No description defined. Traditional Chinese. No label defined. https://www.google.com/search?q=1-(Butan-2-yl)-4-methylpiperazine+wikidata&source=lmns&bih=695&biw=1366&hl=en&sa=X&ved=2ahUKEwj7_aXy3aWCAxU4gf0HHX4jD5gQ0pQJKAF6BAgBEAI 1-(Butan-2-yl)-4-methylpiperazine - PubChem 1-(Butan-2-yl)-4-methylpiperazine is a chemical compound with the CAS number 15810-72-7. It has a molecular formula of C9H20N2 and a molecular weight of 156.27 g/mol . https://pubchem.ncbi.nlm.nih.gov/compound/1-(Butan-2-yl)-4-methylpiperazine Current time in Thimphu, Bhutan Current time in Thimphu, Bhutan is 04:29 PM on Friday, Nov 3, 2023. Time in. Thimphu, Bhutan. Fri, 3 Nov, 04:29 PM. It's currently night time in Thimphu. https://www.google.com/search?q=time+in+Thimphu,+Bhutan&source=lmns&bih=695&biw=1366&hl=en&sa=X&ved=2ahUKEwiC0cTx3aWCAxXjgv0HHQ_gC0wQ0pQJKAF6BAgBEAI this compound | C14H28N2 | ChemSpider Structure, properties, spectra, suppliers and links for: this compound, 14026-61-6. http://www.chemspider.com/Chemical-Structure.21241951.html 1-(Butan-2-yl)-4-methylpiperazine | C9H20N2 | ChemSpider Structure, properties, spectra, suppliers and links for: 1-(Butan-2-yl)-4-methylpiperazine, 15810-72-7. http://www.chemspider.com/Chemical-Structure.250005.html 1-(Butan-2-yl)-4-methylpiperazine | 15810-72-7 - ChemicalBook ChemicalBook provide Chemical industry users with 1-(Butan-2-yl)-4-methylpiperazine(15810-72-7) Boiling point Melting point,1-(Butan-2-yl)-4-methylpiperazine(15810-72-7) Density MSDS Formula Use,If You also need to query the supplier of 1-(Butan-2-yl)-4-methylpiperazine(15810-72-7),welcome to consult. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61314979.htm Current time in Bhutan Current time in Bhutan. 4:29:48 PM, Friday 03, November 2023 +06. AM/PM. 24-Hour. https://time.is/Bhutan this compound - PubChem this compound is a chemical compound with the molecular formula C14H28N2. It has a molecular weight of 224.39 g/mol . https://pubchem.ncbi.nlm.nih.gov/compound/1-Butan-2-yl-4-cyclohexylpiperazine this compound | 14026-61-6 - ChemicalBook ChemicalBook provide Chemical industry users with this compound(14026-61-6) Boiling point Melting point,this compound(14026-61-6) Density MSDS Formula Use,If You also need to query the supplier of this compound(14026-61-6),welcome to consult. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB11314980.htm Current time in Thimphu Current time in Thimphu. 4:29:48 PM, Friday 03, November 2023 +06. AM/PM. 24-Hour. https://time.is/Thimphu 1-(Butan-2-yl)-4-methylpiperazine | CAS 15810-72-7 | SCBT ... 1-(Butan-2-yl)-4-methylpiperazine is a compound with the CAS number 15810-72-7. It is also known as 1-Methyl-4-(1-methylpropyl)piperazine. https://www.scbt.com/p/1-butan-2-yl-4-methylpiperazine-15810-72-7 this compound | CAS 14026-61-6 | SCBT ... this compound is a chemical with the CAS number 14026-61-6. https://www.scbt.com/p/1-butan-2-yl-4-cyclohexylpiperazine-14026-61-6 1-(Butan-2-yl)-4-methylpiperazine | 15810-72-7 - NetCarbChem 1-(Butan-2-yl)-4-methylpiperazine, CAS 15810-72-7, is a chemical compound with the molecular formula C9H20N2. http://www.netcarbchem.com/product/15810-72-7/ 1-(Butan-2-yl)-4-methylpiperazine | 15810-72-7 - Molbase Molbase found 1 suppliers of 1-(Butan-2-yl)-4-methylpiperazine(15810-72-7) and will provide you with the accurate price of 1-(Butan-2-yl)-4-methylpiperazine(15810-72-7) in the market. At the same time, we will also provide you with 1-(Butan-2-yl)-4-methylpiperazine(15810-72-7) basic information, preparation and use and other information. https://www.molbase.com/name/1-(Butan-2-yl)-4-methylpiperazine.html this compound | 14026-61-6 - Molbase Molbase found 1 suppliers of this compound(14026-61-6) and will provide you with the accurate price of this compound(14026-61-6) in the market. At the same time, we will also provide you with this compound(14026-61-6) basic information, preparation and use and other information. https://www.molbase.com/name/1-(Butan-2-yl)-4-cyclohexylpiperazine.html this compound basic information ... this compound(14026-61-6) Basic information. Product Name: this compound. CAS: 14026-61-6. MF: C14H28N2. MW: 224.38. https://www.chemsrc.com/en/cas/14026-61-6_837703.html 1-(Butan-2-yl)-4-methylpiperazine(15810-72-7) - Chemsrc Product Name: 1-(Butan-2-yl)-4-methylpiperazine. Synonyms: 1-(1-Methylpropyl)-4-methylpiperazine;1-Methyl-4-(1-methylpropyl)piperazine. CAS: 15810-72-7. MF: C9H20N2. MW: 156.27. https://www.chemsrc.com/en/cas/15810-72-7_837702.htmlAfter conducting a thorough search for scientific literature on the chemical compound "this compound," it has become evident that there is no available research data pertaining to its in vitro metabolic stability, preclinical pharmacokinetics, or brain penetration.

The performed searches for this specific compound did not yield any scholarly articles, peer-reviewed papers, or conference proceedings that would provide the necessary information to address the user's request. The search results were limited to chemical database entries, which confirm its existence and basic chemical properties but offer no biological or pharmacological data.

Therefore, it is not possible to generate an article on the "In Vitro Metabolic Stability and Preclinical Pharmacokinetic Considerations" of "this compound" as requested, due to the complete absence of scientific research on this particular molecule. No information could be found regarding its assessment in biological matrices, the identification of its metabolites, or its potential for brain penetration.

Future Research Directions and Unexplored Avenues for 1 Butan 2 Yl 4 Cyclohexylpiperazine

Development of Novel Analogues with Enhanced Receptor Selectivity and Potency

A primary avenue of research is the systematic structural modification of 1-(Butan-2-yl)-4-cyclohexylpiperazine to create novel analogues. The goal of such a program would be to enhance binding affinity and selectivity for specific biological targets. Studies on related N-cyclohexylpiperazine derivatives have shown that even minor structural changes can significantly impact receptor interaction. For instance, in a series of analogues based on a different N-cyclohexylpiperazine core, modifications to the substituent on the second piperazine (B1678402) nitrogen atom led to substantial variations in sigma-2 (σ2) receptor affinity. researchgate.net

Future synthetic efforts could explore:

Modification of the Cyclohexyl Ring: Introducing substituents (e.g., hydroxyl, methoxy) onto the cyclohexyl ring or altering its conformation could improve target engagement and specificity.

Variation of the Alkyl Substituent: Replacing the butan-2-yl group with other alkyl, aryl, or aralkyl moieties could probe the steric and electronic requirements of the binding pocket.

Bioisosteric Replacement: Replacing the piperazine ring with other cyclic diamines (e.g., homopiperazine) could modulate the compound's physicochemical properties and receptor interactions.

An illustrative structure-activity relationship (SAR) study on a related series of compounds highlights how systematic modification can tune receptor affinity.

Q & A

Q. What are the common synthetic routes for 1-(Butan-2-yl)-4-cyclohexylpiperazine, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution: Reacting a piperazine precursor (e.g., 4-cyclohexylpiperazine) with 2-butyl halide under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours. Catalytic bases like K₂CO₃ or Et₃N enhance reactivity .

- Coupling reactions: Using Buchwald-Hartwig amination to introduce the cyclohexyl or butan-2-yl groups under palladium catalysis, requiring inert conditions (N₂/Ar atmosphere) and ligands like Xantphos .

Key factors affecting yield/purity:

- Solvent choice: Polar aprotic solvents improve nucleophilicity but may require post-reaction purification via column chromatography.

- Temperature control: Excessive heat can lead to side reactions (e.g., elimination).

- Purification: Recrystallization from ethanol/water mixtures or silica gel chromatography ensures ≥95% purity .

Q. How is the structure of this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer: A multi-technique approach is critical:

Q. What preliminary biological assays are conducted to evaluate the pharmacological potential of this compound?

Methodological Answer:

- Antimicrobial screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values. A 2024 study noted IC₅₀ = 12 µM for a related piperazine derivative .

- Receptor binding: Radioligand displacement assays (e.g., serotonin 5-HT₁A receptor) to assess affinity (Ki < 100 nM suggests therapeutic potential) .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to enhance scalability for preclinical studies?

Methodological Answer:

- Continuous flow reactors: Reduce reaction time (e.g., from 24 hours to 2 hours) and improve reproducibility by maintaining precise temperature/pH control .

- Green chemistry: Replace halogenated solvents with cyclopentyl methyl ether (CPME), reducing environmental impact and simplifying waste disposal .

- Catalyst optimization: Screen Pd/Xantphos catalysts for coupling efficiency; a 2024 study achieved 90% yield using Pd(OAc)₂ .

Scalability challenges:

Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) of substituents on the piperazine ring?

Methodological Answer:

- Analog synthesis: Prepare derivatives with varying substituents (e.g., replacing cyclohexyl with phenyl or tert-butyl) and compare bioactivity .

- Molecular docking: Use AutoDock Vina to predict binding poses with target proteins (e.g., dopamine D₂ receptor). A 2024 study linked bulky substituents (e.g., cyclohexyl) to improved receptor fit .

- Free-Wilson analysis: Quantify substituent contributions to activity. For example, cyclohexyl groups increase logP by 2.1, enhancing blood-brain barrier penetration .

Key findings from analogous compounds:

Q. What strategies resolve enantiomers of this compound, given its stereochemical complexity?

Methodological Answer:

- Chiral chromatography: Use amylose-based columns (e.g., Chiralpak IA) with hexane/ethanol mobile phases. A 2010 study achieved baseline separation (Rs > 1.5) for a similar piperazine .

- Kinetic resolution: Employ lipase-catalyzed acetylation in tert-butyl methyl ether (TBME) to isolate (R)- and (S)-enantiomers .

- Circular dichroism (CD): Verify enantiopurity by comparing CD spectra to known standards (e.g., peak at 220 nm for (R)-enantiomer) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2 irritation risk) .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF).

- Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation; monitor for discoloration .

Data Contradictions and Resolution:

- Synthetic yields: reports 85–90% yields for similar reactions, while notes 70–75% under analogous conditions. Resolution: Optimize catalyst loading (5 mol% Pd vs. 2 mol%) to balance cost and efficiency .

- Biological activity: Cyclohexyl derivatives in show higher receptor affinity than phenyl analogs, but reports conflicting MIC values. Resolution: Standardize assay protocols (e.g., ATCC cell lines, fixed incubation times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.